
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of chromen-6-yl benzenesulfonate, which is a type of organic compound known as a chromene. Chromenes are a class of compounds containing a benzene and pyran ring, which may have various substituents .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts in a process known as the Suzuki reaction .Molecular Structure Analysis
The compound likely contains a chromene structure (a benzene ring fused to a pyran ring), a benzenesulfonate group, and a 4-bromophenyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The compound, due to the presence of the benzenesulfonate group, might undergo reactions typical of sulfonates, such as hydrolysis or displacement reactions . The bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonate group) would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Photodynamic Therapy Applications
One research study focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which are shown to have good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yield. These features are crucial for Type II photodynamic therapy mechanisms, indicating the potential of such compounds in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Properties
Another study investigates the synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds. These compounds have been analyzed for their nonlinear optical absorption properties using the open-aperture z-scan technique, revealing potential applications in optical limiting (Ruanwas et al., 2010).
Supramolecular Chemistry
Research into the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates has been conducted to explore noncovalent interactions such as hydrogen bonding, halogen bonding, and π-π interactions in supramolecular architectures. These studies contribute to the understanding of how these interactions can be leveraged in the design of materials with specific properties (Andleeb et al., 2018).
Antimicrobial Activity
Compounds derived from chromen-2-one, including those containing benzenesulfonate groups, have been synthesized and tested for their antibacterial activity against various bacterial cultures. This research highlights the potential of such compounds in developing new antibacterial agents (Behrami, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSSMAPRRKOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
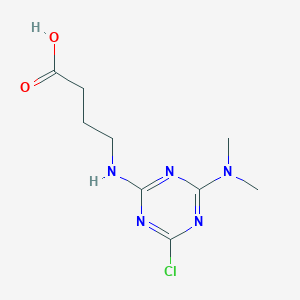

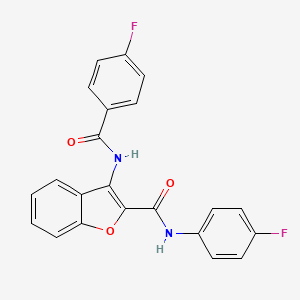
![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)
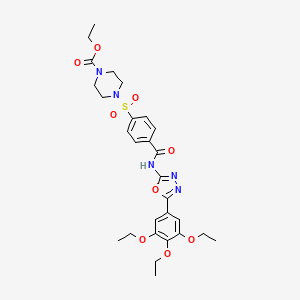
![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)
![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)
![7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone](/img/structure/B2833820.png)
![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)
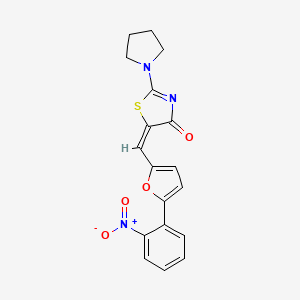

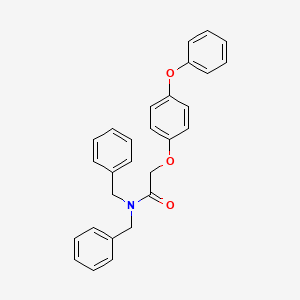
![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)
